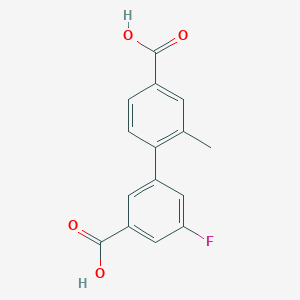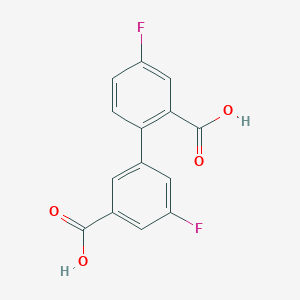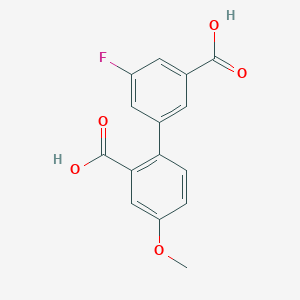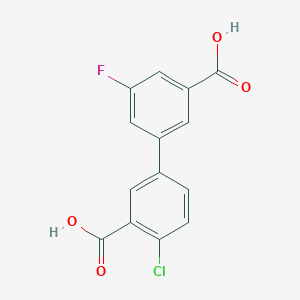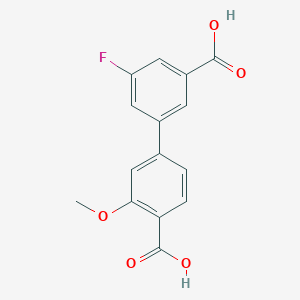
4-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxy-5-fluorophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as 4-C5FPA) is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of about 135°C and a molecular weight of about 333.3 g/mol. 4-C5FPA has been used in the synthesis of various organic compounds, such as polymers, and has been studied for its biochemical and physiological effects.
科学的研究の応用
4-C5FPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst for organic reactions, and as a starting material for the synthesis of various organic compounds. It has also been used in the study of the mechanism of action of various enzymes, such as those involved in the metabolism of drugs and hormones. Furthermore, 4-C5FPA has been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones.
作用機序
The mechanism of action of 4-C5FPA is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and hormones. It is also thought to act as an inhibitor of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C5FPA have not been studied extensively. However, it is known to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and hormones. It is also known to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation. Furthermore, 4-C5FPA has been shown to be an effective inhibitor of certain enzymes involved in the synthesis of lipids and carbohydrates.
実験室実験の利点と制限
The advantages of using 4-C5FPA in lab experiments include its high purity (95%) and its stability in aqueous solutions. It is also relatively non-toxic and has a relatively low melting point, making it ideal for use in organic synthesis. However, 4-C5FPA is not as soluble in organic solvents as some other compounds, making it difficult to use in certain experiments. Furthermore, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential future directions for 4-C5FPA include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a reagent in the synthesis of polymers and its use as a catalyst for organic reactions could be beneficial. Furthermore, further research into its potential applications in drug design and development could be beneficial. Finally, further research into its potential for use in the study of diseases and disorders could be beneficial.
合成法
4-C5FPA can be synthesized using a number of different methods. The most common method involves the reaction of 3-carboxy-5-fluorobenzoic acid with methoxybenzene in the presence of a base catalyst. This reaction proceeds via an acid-catalyzed condensation reaction, forming a cyclic intermediate that is then hydrolyzed to form 4-C5FPA. Other methods of synthesis include the reaction of 3-carboxy-5-fluorobenzoic acid with a substituted aniline in the presence of a base catalyst, and the reaction of 3-carboxy-5-fluorobenzoic acid with a substituted phenol in the presence of a base catalyst.
特性
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-13-7-8(2-3-12(13)15(19)20)9-4-10(14(17)18)6-11(16)5-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUJXVYAUVTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690907 |
Source


|
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-36-3 |
Source


|
| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
